Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
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Overview
Description
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a chlorine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Esterification: The esterification reaction involves the formation of the benzoate ester by reacting the carboxylic acid derivative with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Derivatives with different substituents replacing the bromine or chlorine atoms.
Reduction: Alcohol derivatives.
Oxidation: Benzoic acid derivatives.
Scientific Research Applications
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be compared with other similar compounds, such as:
Methyl 3-(benzyloxy)-2-chlorobenzoate: Lacks the bromine atom, which may affect its reactivity and applications.
Methyl 3-(benzyloxy)-6-bromo-2-methylbenzoate: Contains a methyl group instead of a chlorine atom, which may influence its chemical properties and biological activities.
Properties
IUPAC Name |
methyl 6-bromo-2-chloro-3-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPCCAAFFNHMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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